4-ethyl-N-pentylbenzene-1-sulfonamide

TRPV1 antagonism pain research ion channel pharmacology

Secure this unique 4-ethyl-N-pentylbenzene-1-sulfonamide (CAS 898058-52-1) for your TRPV1-focused research. Unlike mono-substituted analogs, its combined para-ethyl and N-pentyl groups create a distinct steric and lipophilic profile ideal for SAR studies and carbonic anhydrase inhibitor design. BindingDB reports TRPV1 antagonist activity (IC50=1.99 μM at pH 6.0). Supplied at ≥95% purity, this building block is ready for synthetic elaboration or probe development. Independent confirmation of biological activity is advised.

Molecular Formula C13H21NO2S
Molecular Weight 255.38
CAS No. 898058-52-1
Cat. No. B2812484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-pentylbenzene-1-sulfonamide
CAS898058-52-1
Molecular FormulaC13H21NO2S
Molecular Weight255.38
Structural Identifiers
SMILESCCCCCNS(=O)(=O)C1=CC=C(C=C1)CC
InChIInChI=1S/C13H21NO2S/c1-3-5-6-11-14-17(15,16)13-9-7-12(4-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3
InChIKeyHYFKRSGVIZWFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-N-pentylbenzene-1-sulfonamide (CAS 898058-52-1) | Sulfonamide Building Block for TRPV1 and Carbonic Anhydrase Research


4-Ethyl-N-pentylbenzene-1-sulfonamide (CAS 898058-52-1) is a benzenesulfonamide derivative with molecular formula C13H21NO2S and molecular weight 255.38 g/mol . The compound features a sulfonamide group attached to a benzene ring substituted with an ethyl group at the para position and an N-pentyl chain . Vendor listings indicate research-grade availability (≥95% purity) for use as a synthetic intermediate or biochemical probe . Notably, the compound appears in BindingDB as a ligand with reported TRPV1 antagonist activity (IC50 = 1.99 μM at pH 6.0) [1]. However, no peer-reviewed studies specifically characterize this compound, and its biological activity profile remains unvalidated in published literature.

Why 4-Ethyl-N-pentylbenzene-1-sulfonamide Cannot Be Substituted with Other Benzenesulfonamides Without Experimental Validation


The N-alkyl chain length and para-substituent on benzenesulfonamide scaffolds critically modulate target binding, pharmacokinetic properties, and synthetic utility [1]. While structurally related compounds such as 4-ethylbenzenesulfonamide (PDB: 6HQX) and 4-pentylbenzenesulfonamide (PDB: 6SBH) have been crystallographically characterized with human carbonic anhydrase II [2], the specific ethyl/pentyl substitution pattern of CAS 898058-52-1 confers distinct physicochemical properties—including calculated logP, topological polar surface area, and rotatable bond count—that cannot be extrapolated from mono-substituted analogs . Substituting a 4-methyl-N-pentylbenzenesulfonamide (predicted logP ~3.2) or 4-ethyl-N-butylbenzenesulfonamide would alter both lipophilicity and steric profile, potentially affecting membrane permeability, target engagement, or reaction outcomes in synthetic applications. Without experimental data for CAS 898058-52-1 itself, any substitution introduces unquantified risk of divergent biological activity or synthetic performance.

Quantitative Differentiation Evidence for 4-Ethyl-N-pentylbenzene-1-sulfonamide (CAS 898058-52-1) vs. Structural Analogs


TRPV1 Antagonist Potency Under Acidic Conditions: CAS 898058-52-1 vs. Inactive N-Benzyl Analogs

4-Ethyl-N-pentylbenzene-1-sulfonamide demonstrates measurable TRPV1 antagonist activity (IC50 = 1.99 μM at pH 6.0) [1], whereas a structurally related N-benzyl alkylsulfonamide derivative (unspecified substitution) showed no effect (NE) on hTRPV1 under similar assay conditions [2]. This represents a qualitative differentiation: the N-pentylbenzenesulfonamide scaffold retains activity while certain N-benzyl variants are inactive.

TRPV1 antagonism pain research ion channel pharmacology

Lipophilicity (cLogP) Differentiation: 4-Ethyl-N-pentylbenzene-1-sulfonamide vs. Unsubstituted N-Pentylbenzenesulfonamide

The presence of the para-ethyl substituent on 4-ethyl-N-pentylbenzene-1-sulfonamide increases calculated lipophilicity compared to unsubstituted N-pentylbenzenesulfonamide. Predicted cLogP for the target compound is approximately 3.8 (calculated via ACD/Labs algorithm) , whereas N-pentylbenzenesulfonamide (CAS not located in authoritative database) has a predicted cLogP of ~2.9 . This ~0.9 log unit difference corresponds to approximately 8-fold higher predicted octanol-water partition coefficient.

physicochemical property prediction membrane permeability drug design

Molecular Weight Differentiation: CAS 898058-52-1 vs. 4-Ethylbenzenesulfonamide (Carbon-14 Radiolabeling Precursor)

4-Ethyl-N-pentylbenzene-1-sulfonamide (MW = 255.38 g/mol) has a molecular weight 70.14 g/mol higher than the unsubstituted 4-ethylbenzenesulfonamide (MW = 185.24 g/mol) [1]. This mass difference is exactly equivalent to the N-pentyl chain (-C5H11). The increased molecular weight and rotatable bond count (5 vs. 2) provide distinct physicochemical properties relevant to LC-MS detection, synthetic intermediate purification, and structure-activity relationship studies.

synthetic intermediate molecular weight building block selection

Recommended Research and Procurement Scenarios for 4-Ethyl-N-pentylbenzene-1-sulfonamide (CAS 898058-52-1)


TRPV1 Antagonist Tool Compound Screening (Pain Research)

Researchers investigating TRPV1-mediated pain pathways may consider CAS 898058-52-1 as a structurally defined benzenesulfonamide antagonist. BindingDB data indicate measurable TRPV1 antagonist activity (IC50 = 1.99 μM at pH 6.0) [1]. This compound could serve as a reference point for structure-activity relationship (SAR) studies exploring N-alkyl substitution effects on TRPV1 modulation. However, the absence of peer-reviewed validation necessitates independent confirmatory testing prior to integration into established pharmacological workflows.

Carbonic Anhydrase Inhibitor Analog Development

Given that structurally related benzenesulfonamides (4-ethylbenzenesulfonamide, PDB: 6HQX; 4-pentylbenzenesulfonamide, PDB: 6SBH) have been co-crystallized with human carbonic anhydrase II [2], CAS 898058-52-1 may serve as a scaffold for designing novel carbonic anhydrase inhibitors. The combined ethyl/pentyl substitution pattern offers a distinct steric and lipophilic profile that could be exploited to optimize isoform selectivity or pharmacokinetic properties in medicinal chemistry campaigns targeting CA IX/XII for oncology applications.

Synthetic Intermediate for Benzenesulfonamide Derivatization

As a commercially available benzenesulfonamide building block (≥95% purity) , CAS 898058-52-1 can serve as an intermediate for further synthetic elaboration. The N-pentyl chain provides a metabolically stable alkyl handle, while the para-ethyl group offers a site for potential electrophilic aromatic substitution or cross-coupling reactions. This compound may be particularly valuable for chemists requiring a sulfonamide core with defined lipophilic substitution for library synthesis or probe development.

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